

An In-depth Technical Guide to 3-Amino-2,6-dibromopyridine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Amino-2,6-dibromopyridine

Cat. No.: B189410

[Get Quote](#)

This technical guide provides a comprehensive overview of **3-Amino-2,6-dibromopyridine**, a pivotal building block for researchers, scientists, and professionals in drug development. This document details its chemical properties, synonyms, synthesis protocols, and its application in the generation of biologically active derivatives, with a focus on kinase inhibitors.

Chemical Identity and Synonyms

3-Amino-2,6-dibromopyridine is a halogenated pyridine derivative. Its unique structure, featuring two bromine atoms and an amino group on the pyridine ring, makes it a valuable intermediate in organic synthesis.

Synonyms:

- 2,6-Dibromopyridin-3-amine
- 3-Pyridinamine, 2,6-dibromo-

Chemical Properties:

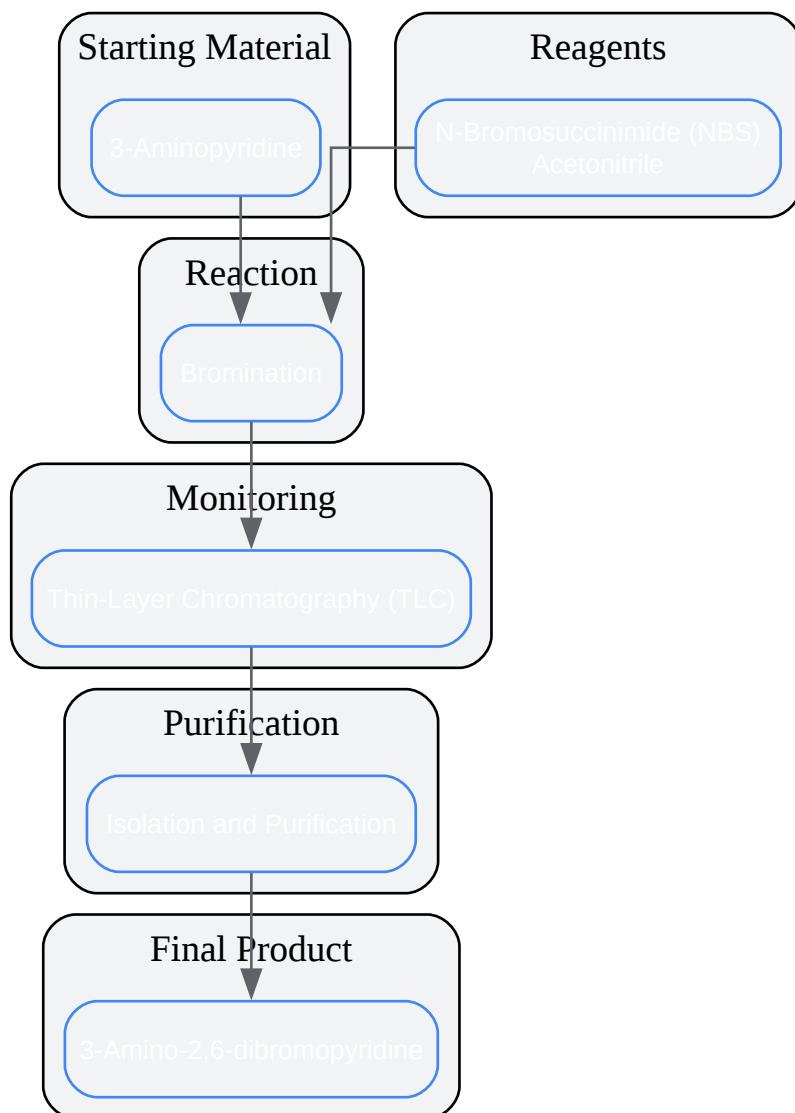
Property	Value	Reference
CAS Number	39856-57-0	[1]
Molecular Formula	C ₅ H ₄ Br ₂ N ₂	[1]
Molecular Weight	251.91 g/mol	
Appearance	White to light yellow to dark green powder to crystal	
Purity	>98.0% (GC)	
Melting Point	145.0 to 149.0 °C	

Synthesis of 3-Amino-2,6-dibromopyridine

A common method for the synthesis of **3-Amino-2,6-dibromopyridine** involves the direct bromination of 3-aminopyridine.

Experimental Protocol: Bromination of 3-Aminopyridine

Materials:


- 3-Aminopyridine
- N-Bromosuccinimide (NBS)
- Acetonitrile

Procedure:

- 3-Aminopyridine is dissolved in acetonitrile.
- N-Bromosuccinimide is added to the solution.
- The reaction mixture is stirred, and the progress is monitored by thin-layer chromatography (TLC).
- Upon completion, the product is isolated and purified.

This direct bromination can sometimes lead to a mixture of isomers due to the activating nature of the amino group.

Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **3-Amino-2,6-dibromopyridine**.

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

3-Amino-2,6-dibromopyridine and its isomers are extensively used as scaffolds in the design and synthesis of kinase inhibitors. The pyridine core can interact with the ATP-binding site of kinases, while the bromine atoms provide reactive handles for introducing various substituents through cross-coupling reactions. This allows for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

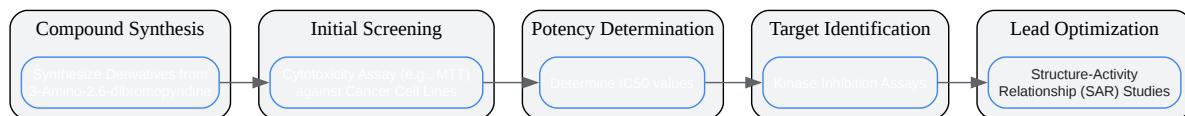
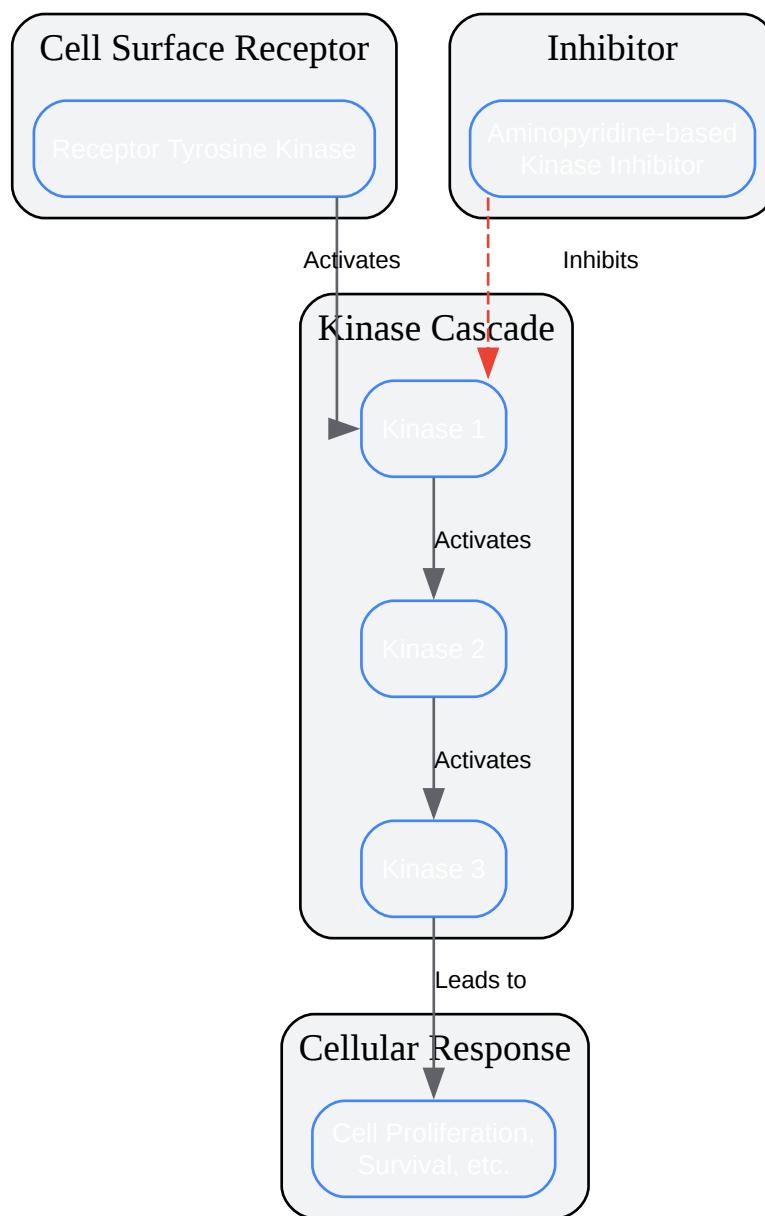
Derivatives of aminopyridines have shown inhibitory activity against a range of kinases, playing a crucial role in cancer research.

Quantitative Data: Biological Activity of Aminopyridine Derivatives

The following tables summarize the in vitro anticancer and kinase inhibitory activities of various derivatives synthesized from aminopyridine scaffolds. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a compound, with lower values indicating higher potency.

Table 1: Anticancer Activity (IC₅₀ in μM) of Selected Aminopyridine Derivatives

Compound Class	Cell Line	IC ₅₀ (μM)	Reference
Imidazo[1,2- α]pyridine derivative (Compound 12)	HT-29 (Colon Cancer)	4.15 ± 2.93	[2]
Imidazo[1,2- α]pyridine derivative (Compound 18)	MCF-7 (Breast Cancer)	14.81 ± 0.20	[2]
Imidazo[1,2- α]pyridine derivative (Compound 14)	B16F10 (Melanoma)	21.75 ± 0.81	[2]
Pyrido[2,3-d]pyrimidine derivative (Compound 1)	MCF-7 (Breast Cancer)	3.98–6.29	[3]
Cyanopyridone derivative (5e)	MCF-7 (Breast Cancer)	1.39	[4]
Cyanopyridone derivative (5a)	HepG2 (Liver Cancer)	2.71	[4]



Table 2: Kinase Inhibitory Activity (IC₅₀ in μM) of Selected Aminopyridine Derivatives

Compound Class	Kinase Target	IC ₅₀ (μM)	Reference
6-Amino pyridine derivative (8d)	GSK-3β	0.77 ± 0.01	[5]
6-Amino pyridine derivative (8d)	CK-1δ	0.57 ± 0.12	[5]
Pyrido[2,3-d]pyrimidine derivative (Compound 1)	EGFRWT	0.093	[3]
Pyrido[2,3-d]pyrimidine derivative (Compound 1)	EGFRT790M	0.174	[3]
Pyrimidin-2-amine derivative (8h)	PLK4	0.0067	[6]

Signaling Pathway Modulation

Kinase inhibitors developed from **3-Amino-2,6-dibromopyridine** scaffolds can modulate various signaling pathways implicated in cell growth, proliferation, and survival. A common target for such inhibitors is the protein kinase signaling cascade.

Generalized Kinase Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. Synthesis and biological activities of 3-aminoimidazo[1,2- α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Discovery of 6-amino pyridine clubbed heterocycles as potent dual GSK-3 β /CK-1 δ inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3-Amino-2,6-dibromopyridine]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b189410#synonyms-for-3-amino-2-6-dibromopyridine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com